![molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(Trifluormethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-carbonyl)-4H-chromen-4-on CAS No. 1208639-50-2](/img/structure/B2432512.png)

2-(4-((2-(Trifluormethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-carbonyl)-4H-chromen-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

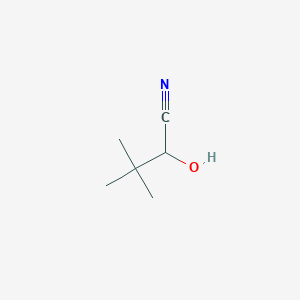

The compound "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is a synthetic chemical of significant interest in various scientific fields It is characterized by a complex molecular structure, combining elements of benzimidazole, piperidine, and chromenone, each contributing unique chemical properties

Synthetic Routes and Reaction Conditions

The synthesis of "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" generally involves multi-step organic synthesis. The primary steps can be outlined as follows:

Synthesis of the benzimidazole core: Typically, this step involves the reaction of o-phenylenediamine with trifluoromethyl-containing aldehydes under acidic conditions.

Formation of the piperidine moiety: This involves the alkylation of piperidine with the benzimidazole intermediate, often using alkyl halides or similar reagents under basic conditions.

Integration of the chromenone structure: The final step generally involves coupling the benzimidazole-piperidine intermediate with a chromenone derivative, using condensation reactions facilitated by catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound, if scaled up, would involve optimizing the synthesis steps for yield, purity, and cost-efficiency. This might include continuous flow reactions, use of alternative solvents to reduce environmental impact, and process automation to ensure consistency.

Types of Reactions

Oxidation: : The compound can undergo oxidative reactions, particularly at the benzimidazole or chromenone sites, leading to the formation of various oxidized derivatives.

Reduction: : Reduction can target the carbonyl groups present in the structure, forming reduced alcohol derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents could be sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products

The primary products depend on the reaction type, such as oxidized or reduced derivatives, and substituted products with various functional groups enhancing the compound’s utility.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate or a starting material for further chemical transformations, expanding the repertoire of complex molecules.

Biology

In biological research, it may be used to investigate cell signaling pathways, owing to its potential interaction with biological macromolecules.

Medicine

In pharmacology, this compound might exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, due to its multifaceted structure that allows interaction with diverse biological targets.

Industry

In materials science, its unique structural features could be explored for the development of new materials with specific properties, such as optoelectronic applications.

Molecular Targets and Pathways

The compound likely exerts its effects through interaction with specific enzymes, receptors, or proteins in biological systems. The presence of the trifluoromethyl group and benzimidazole moiety suggests that it might inhibit enzyme activity or modulate receptor functions, potentially altering signaling pathways and cellular responses.

Comparison and Uniqueness

Compared to similar compounds, "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is unique due to its combination of trifluoromethyl-benzoimidazole, piperidine, and chromenone structures, which may impart distinct chemical reactivity and biological activity.

List of Similar Compounds

2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

2-(4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

2-(4-((2-Chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

Diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur Potenzial in der pharmakologischen Forschung gezeigt. Die Trifluormethylgruppe und der Benzimidazol-Rest sind für ihre biologische Aktivität bekannt. Forschungen haben gezeigt, dass Verbindungen mit diesen Gruppen analgetische, entzündungshemmende und antithrombotische Wirkungen aufweisen können . Dies macht sie zu einem Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente.

Antikrebsaktivität

Die Chromen-4-on-Struktur in dieser Verbindung ist ein bekanntes Gerüst in der Antikrebsforschung. Studien haben gezeigt, dass Derivate von Chromen-4-on verschiedene Krebszelllinien durch Induktion von Apoptose und Hemmung der Zellproliferation hemmen können . Diese Verbindung könnte auf ihr Potenzial zur Entwicklung neuer Antikrebsmittel untersucht werden, insbesondere zur gezielten Ansteuerung spezifischer Krebswege.

Antiviren-Anwendungen

Benzimidazolderivate wurden auf ihre antiviralen Eigenschaften untersucht. Das Vorhandensein der Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, mit viralen Enzymen und Proteinen zu interagieren, wodurch die Virusreplikation möglicherweise gehemmt wird . Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung antiviraler Medikamente gegen Viren wie HIV, Hepatitis und Influenza.

Neuroprotektive Mittel

Forschungen haben gezeigt, dass Verbindungen, die die Benzimidazol- und Chromen-4-on-Einheiten enthalten, neuroprotektive Wirkungen haben können. Diese Verbindungen können Neuronen vor oxidativem Stress und Apoptose schützen, die bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson häufig vorkommen . Diese Verbindung könnte auf ihr Potenzial zur Entwicklung neuroprotektiver Therapien untersucht werden.

Antibakterielle und antifungale Forschung

Die einzigartige Struktur dieser Verbindung eignet sich auch für die antibakterielle und antifungale Forschung. Benzimidazolderivate wurden als signifikant antibakterielle und antifungale Aktivität aufweisend befunden . Diese Verbindung könnte auf die Entwicklung neuer Antibiotika und Antimykotika untersucht werden, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Enzymhemmungsuntersuchungen

Die Struktur der Verbindung deutet darauf hin, dass sie ein potenter Inhibitor verschiedener Enzyme sein könnte. Zum Beispiel wurden Benzimidazolderivate auf ihre Fähigkeit untersucht, Enzyme wie Glykogenphosphorylase und Dipeptidylpeptidase-4 zu hemmen, die Zielmoleküle für Diabetes und Stoffwechselstörungen sind. Diese Verbindung könnte in der Forschung zur Entwicklung von Enzymhemmern für therapeutische Zwecke eingesetzt werden.

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial der Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung. Jede Anwendung nutzt verschiedene Aspekte der einzigartigen chemischen Struktur der Verbindung, was sie zu einem wertvollen Gegenstand für weitere Untersuchungen macht.

Synthese und pharmakologische Aktivität von Trifluormethyl-haltigen Imidazo [1,2-a]benzimidazolen Ein kurzer Überblick über das biologische Potenzial von Indolderivaten Synthese und Anwendung von Trifluormethylpyridinen als wichtiges Strukturmotiv in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen Die Herstellung von (4 H )-imidazol-4-onen und ihre Anwendung in der … Synthese und pharmakologische Aktivität von Trifluormethyl-haltigen Imidazo [1,2-a]benzimidazolen : Synthese und Anwendung von Trifluormethylpyridinen als wichtiges Strukturmotiv in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen

Wirkmechanismus

Target of Action

The compound, also known as 2-(4-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}piperidine-1-carbonyl)-4H-chromen-4-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREYDCRDNRWLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2432429.png)

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)

![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2432435.png)

![4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2432443.png)

amine](/img/structure/B2432447.png)

![N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2432448.png)

![4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B2432450.png)